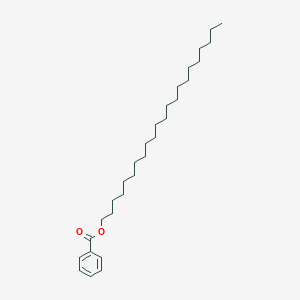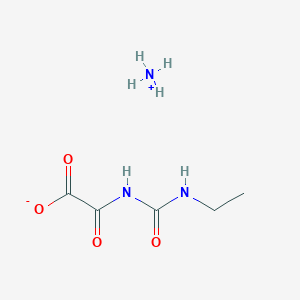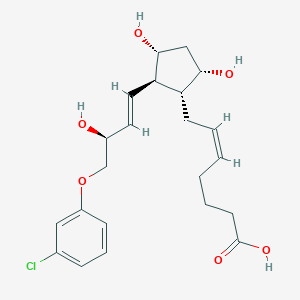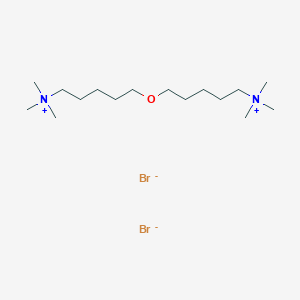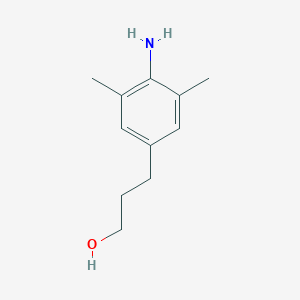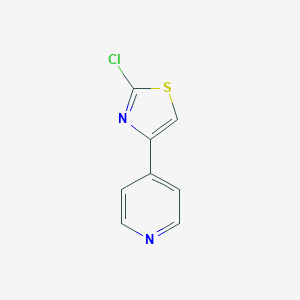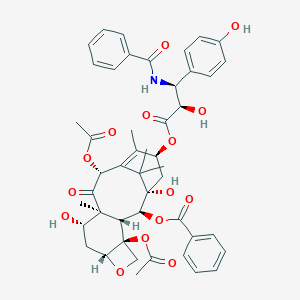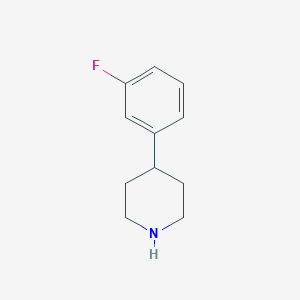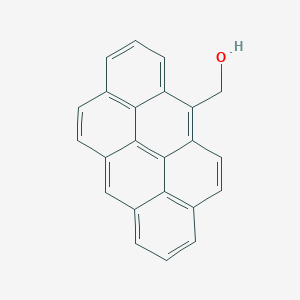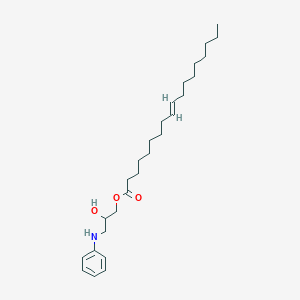
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of aniline and oleic acid, and its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin.
科学研究应用
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has shown potential applications in various scientific research fields, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, it has been used as a carrier for delivering drugs to specific cells or tissues. In gene therapy, it has been used as a vector for delivering therapeutic genes to cells.
作用机制
The mechanism of action of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves its ability to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It can also disrupt the cellular membrane, leading to cell death. In drug delivery, it can target specific cells or tissues by binding to specific receptors on the cell surface.
生化和生理效应
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and disrupt cellular membranes. It can also target specific cells or tissues for drug delivery. However, its effects on normal cells and tissues are not well understood.
实验室实验的优点和局限性
The advantages of using (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate in lab experiments include its potential for cancer therapy, drug delivery, and gene therapy. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
未来方向
There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate. These include:
1. Investigating its effects on normal cells and tissues to better understand its potential toxicity.
2. Developing more efficient synthesis methods to reduce the cost and time required for production.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Exploring its potential as a diagnostic tool for cancer and other diseases.
5. Investigating its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin. Its mechanism of action involves its ability to interact with cellular membranes and proteins. Its advantages include its potential for cancer therapy, drug delivery, and gene therapy, while its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues. There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate, including investigating its effects on normal cells and tissues and developing more efficient synthesis methods.
合成方法
The synthesis of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves the reaction between aniline, oleic acid, and epichlorohydrin. The reaction takes place in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.
属性
CAS 编号 |
102390-02-3 |
|---|---|
产品名称 |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
分子式 |
C27H45NO3 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChI 键 |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
同义词 |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



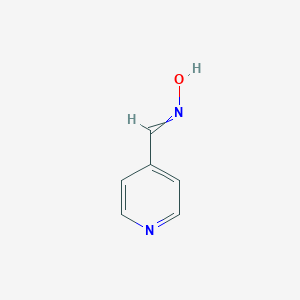
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
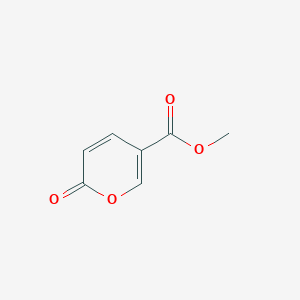
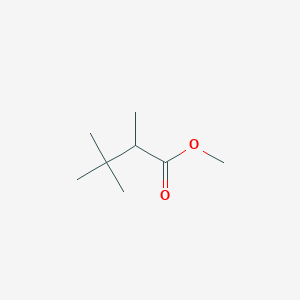
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
